molecular formula C13H9ClN2O3 B3370436 4-chloro-N-(4-nitrophenyl)benzamide CAS No. 39193-07-2

4-chloro-N-(4-nitrophenyl)benzamide

Cat. No. B3370436
CAS RN: 39193-07-2
M. Wt: 276.67 g/mol
InChI Key: OSISACRLHYKKJS-UHFFFAOYSA-N
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Description

4-chloro-N-(4-nitrophenyl)benzamide is a chemical compound with the linear formula C13H9ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to 4-chloro-N-(4-nitrophenyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(4-nitrophenyl)benzamide is characterized by a linear formula C13H9ClN2O3 . The X-ray analysis of a similar compound indicates that the chloro-phenyl ring and the methyl-substituted benzene ring are not coplanar with the nitro-substituted benzene ring .

Scientific Research Applications

Antidiabetic and Antimicrobial Potential

A study by Thakal, Singh, and Singh (2020) synthesized derivatives of 4-chloro-N-(4-nitrophenyl)benzamide, revealing their potential in treating diabetes and microbial infections. These compounds demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in diabetes management. Furthermore, their antibacterial and antifungal properties were highlighted, showing potential in combating a range of microbial pathogens (Thakal, Singh, & Singh, 2020).

Crystal Structure Analysis

The work of Saeed, Hussain, and Flörke (2008) focused on the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a related compound. Their findings provide insights into the molecular structure, crucial for understanding the compound's properties and interactions at the atomic level (Saeed, Hussain, & Flörke, 2008).

Mosquito Larval Control

Schaefer, Miura, Wilder, and Mulligan (1978) explored the efficacy of benzamide derivatives, including 4-chloro-N-(4-nitrophenyl)benzamide, in controlling mosquito larvae. These compounds showed promising results in laboratory and field settings for managing mosquito populations, an essential aspect of public health and disease control (Schaefer, Miura, Wilder, & Mulligan, 1978).

Chemosensors for Cyanide Detection

Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. These compounds exhibited high selectivity for cyanide, indicating their potential use in monitoring water quality and environmental safety (Sun, Wang, & Guo, 2009).

Corrosion Inhibition

Mishra et al. (2018) investigated the role of N-Phenyl-benzamide derivatives, including 4-chloro-N-(4-nitrophenyl)benzamide, in inhibiting corrosion of mild steel in acidic environments. This research is significant for industrial applications where corrosion prevention is crucial (Mishra et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4-chloro-N-(4-nitrophenyl)benzamide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSISACRLHYKKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323840
Record name 4-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-nitrophenyl)benzamide

CAS RN

39193-07-2
Record name NSC404982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404982
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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